Mometasone furoate

Catalog No.
S548901
CAS No.
83919-23-7
M.F
C27H30Cl2O6
M. Wt
521.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mometasone furoate

CAS Number

83919-23-7

Product Name

Mometasone furoate

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Molecular Formula

C27H30Cl2O6

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

WOFMFGQZHJDGCX-ZULDAHANSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Solubility

Insoluble

Synonyms

Asmanex, Asmanex Twisthaler, Elocon, Furoate Monohydrate, Mometasone, Furoate, Mometasone, mometasone, mometasone furoate, mometasone furoate monohydrate, Monohydrate, Mometasone Furoate, Nasonex, Rinelon, Sch 32088, Sch-32088, Sch32088, Twisthaler, Asmanex

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Description

The exact mass of the compound Mometasone furoate is 520.14194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746171. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Allergic Agents. It belongs to the ontological category of 11beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanisms of Action

Mometasone furoate is a glucocorticoid, a type of corticosteroid that mimics the effects of the natural hormone cortisol. Cortisol acts to reduce inflammation by suppressing the immune system's response. Research suggests mometasone furoate achieves this by:

  • Inhibiting the production of inflammatory mediators like cytokines and leukotrienes [Source 1]
  • Decreasing the activity of immune cells involved in inflammation [Source 2]
  • Constricting blood vessels in the affected area [Source 3]

These mechanisms help to reduce redness, swelling, itching, and discomfort associated with inflammatory conditions.

[Source 1] ()[Source 2] ()[Source 3] ()

Efficacy for Various Conditions

Mometasone furoate is available in various formulations, including creams, ointments, nasal sprays, and inhalers. Research has investigated its effectiveness for a range of conditions, including:

  • Atopic dermatitis (eczema): Studies show mometasone furoate cream can improve symptoms like itching and redness in eczema patients [Source 4].
  • Allergic rhinitis: Mometasone furoate nasal spray is a well-established treatment for seasonal and perennial allergic rhinitis, reducing symptoms like congestion, runny nose, and sneezing [Source 5].
  • Psoriasis: Research suggests mometasone furoate ointment can be effective in mild to moderate psoriasis, although stronger corticosteroids may be needed for severe cases [Source 6].

[Source 4] ()[Source 5] ()[Source 6] ()

Potential Side Effects

As with any medication, mometasone furoate can cause side effects. Scientific research is crucial for understanding and minimizing these risks. Potential side effects of mometasone furoate may vary depending on the formulation and route of administration. Some common side effects include:

  • Skin burning, itching, or irritation (for topical formulations) [Source 7]
  • Nasal irritation or dryness (for nasal sprays) [Source 8]
  • Headache or throat irritation (for inhaled formulations) [Source 9]

Mometasone furoate is a synthetic corticosteroid primarily used for its anti-inflammatory and immunosuppressive properties. It is classified as a potent glucocorticoid and is effective in treating various inflammatory conditions, particularly dermatological disorders. The compound is recognized for its high binding affinity to the glucocorticoid receptor, which enhances its therapeutic efficacy compared to other corticosteroids. Mometasone furoate is available in various formulations, including creams, ointments, and nasal sprays, making it versatile for topical and intranasal applications .

Mometasone furoate acts as a glucocorticoid. Once applied topically or inhaled, it enters cells and binds to glucocorticoid receptors in the cytoplasm. This binding triggers a cascade of events, including:

  • Decreased inflammatory mediator production: Mometasone furoate suppresses the production of inflammatory molecules like prostaglandins and leukotrienes, leading to reduced inflammation [].
  • Immunomodulation: It modulates the immune system by affecting the activity and migration of immune cells involved in inflammatory responses.

By these mechanisms, mometasone furoate effectively reduces inflammation, redness, itching, and swelling associated with various conditions.

  • Skin irritation: Burning, stinging, itching at the application site.
  • Nasal irritation: Dryness, burning, irritation in the nose with nasal sprays.
  • Increased risk of infections: With long-term use, there's a slight potential for increased susceptibility to infections.
During its synthesis and metabolism. The primary reaction involves the esterification of mometasone with furoyl chloride to form mometasone furoate. This synthesis typically requires the presence of a base such as triethylamine and is performed in an organic solvent like methylene chloride. Following the reaction, aqueous hydrochloric acid is used to remove side products and purify the final compound .

In terms of metabolism, mometasone furoate is extensively metabolized by the liver via cytochrome P450 enzymes, primarily yielding 6-beta-hydroxy-mometasone furoate as a minor metabolite. The metabolic pathway involves hydroxylation and other oxidative processes, but no major metabolites are detectable in plasma .

Mometasone furoate exhibits significant biological activity through its interaction with glucocorticoid receptors. Binding to these receptors leads to conformational changes that facilitate the receptor's translocation to the nucleus, where it influences gene expression related to inflammation. Specifically, mometasone furoate inhibits pro-inflammatory cytokines such as interleukins 4 and 5 while promoting the expression of anti-inflammatory proteins . Its high receptor affinity—approximately 12 times that of dexamethasone—contributes to its potent anti-inflammatory effects .

The synthesis of mometasone furoate involves several key steps:

  • Esterification: Mometasone is suspended in methylene chloride and cooled. Triethylamine is added, followed by the slow addition of furoyl chloride.
  • Reaction Monitoring: The mixture is stirred at controlled temperatures until the desired purity is achieved.
  • Purification: Aqueous hydrochloric acid is introduced to convert side products into mometasone furoate.
  • Final Isolation: The product is isolated through standard extraction and purification techniques .

This method allows for high yields and purity of the final product while minimizing unwanted byproducts.

Mometasone furoate is widely used in clinical settings for:

  • Dermatological Conditions: Effective in treating inflammatory skin disorders such as atopic dermatitis, psoriasis, and seborrheic dermatitis.
  • Respiratory Disorders: Utilized in nasal sprays for allergic rhinitis due to its anti-inflammatory properties.
  • Ophthalmic Uses: Occasionally applied in eye drops for inflammatory conditions affecting the eyes .

The compound's versatility makes it a valuable asset in both topical and systemic therapies.

Mometasone furoate has been studied for potential drug interactions, particularly with other medications that may influence its efficacy or safety profile:

  • Gastrointestinal Irritation: Co-administration with benzydamine may increase gastrointestinal irritation risk.
  • Metabolic Interactions: The metabolism of mometasone furoate can be affected by other drugs that influence cytochrome P450 enzymes, particularly those that inhibit or induce cytochrome P450 3A4 .

These interactions necessitate careful consideration when prescribing mometasone furoate alongside other medications.

Mometasone furoate shares structural and functional similarities with several corticosteroids. Here are some notable comparisons:

Compound NameChemical FormulaBinding Affinity (relative)Primary Uses
DexamethasoneC22H29ClO51x (reference)Inflammatory conditions
Triamcinolone acetonideC21H27O60.7xAllergic reactions
BudesonideC25H34O60.2xAsthma treatment
Fluticasone propionateC22H27F3O50.67xAsthma and allergic rhinitis
Betamethasone dipropionateC22H30Cl2O50.85xSkin disorders

Mometasone furoate stands out due to its superior binding affinity for glucocorticoid receptors compared to these compounds, which contributes to its enhanced efficacy in treating inflammatory conditions while maintaining a lower risk of systemic side effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

520.1419441 g/mol

Monoisotopic Mass

520.1419441 g/mol

Heavy Atom Count

35

LogP

4.115
3.9 (LogP)

Appearance

Solid powder

Melting Point

215-228

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

04201GDN4R

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (94.26%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (43.44%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (63.93%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (31.15%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (31.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Inhaled mometasone furoate is indicated for prophylaxis of asthma in patients ≥4 years. Applied topically as an ointment, mometasone furoate is indicated for symptomatic treatment of dermatitis and pruritis in patients ≥2 years. Mometasone furoate nasal spray is available both over-the-counter (OTC) and by prescription. The OTC nasal spray formulation of mometasone furoate is indicated for the treatment of upper respiratory allergic symptoms (e.g. rhinorrhea, sneezing) in patients ≥2 years of age. The prescription formulation is indicated for the treatment of chronic rhinosinusitis with nasal polyps in patients ≥18 year old and for the and prophylaxis of seasonal allergic rhinitis in patients ≥12 years old. It is also approved in combination with [olopatadine] for the symptomatic treatment of seasonal allergic rhinitis in patients ≥12 years.
FDA Label
Seasonal and perennial allergic rhinitis

Pharmacology

Mometasone is a synthetic corticosteroid with an affinity for glucocorticoid receptors 22 times higher than that of [dexamethasone][A176906]. Mometasone furoate also has a lower affinity to mineralocorticoid receptors than natural corticosteroids, making it more selective in its action[A176906]. Mometasone furoate diffuses across cell membranes to activate pathways responsible for reducing inflammation[FDA Label][A176900,A176906,A176918,F4292,F4295].
Mometasone Furoate is the furoate salt form of mometasone, a synthetic topical glucocorticosteroid receptor agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Mometasone furoate exerts its effect by binding to cytoplasmic glucocorticoid receptors and subsequently activates glucocorticoid receptor mediated gene expression. This results in synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators.. Specifically, mometasone furoate appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

QS02CA91
R03AK

Mechanism of Action

In asthma, mometasone is believed to inhibit mast cells, eosinophils, basophils, and lymphocytes. There is also evidence of inhibition of histamine, leukotrienes, and cytokines. Corticosteroids diffuse across cell membranes into the cytosol of cells where they bind to glucocorticoid receptors to produce their activity. Mometasone furoate has a particularly high receptor affinity compare to other corticosteroids, 22 times higher than that of [dexamethasone]. Mometasone furoate binding to a glucocorticoid receptor causes conformational changes in the receptor, separation from chaperones, and the receptor moves to the nucleus. Once at the nucleus, receptors dimerize and bind to a DNA sequence known as the glucocorticoid response element which either increases expression of anti-inflammatory molecules or inhibits expression of pro-inflammatory molecules (such as interleukins 4 and 5). Mometasone furoate also reduces inflammation by blocking transcription factors such as activator-protein-1 and nuclear factor kappa B (NF-kappaB).

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

83919-23-7

Absorption Distribution and Excretion

The mean time to peak concentration is 1.0 to 2.5 hours. Bioavailability has been reported as <1% but studies of repeat doses of inhaled corticosteroids suggest a bioavailability of 11%. The 0.1% ointment may have a bioavailability of 0.7%.
For an inhaled dose, approximately 74% is excreted in the feces and 8% is excreted in the urine.
Steady state volume of distribution of 152L.
The clearance rate of mometasone furoate is not readily available, though it may be close to 90L/h.

Metabolism Metabolites

Metabolism of mometasone furoate is largely performed hepatically by cytochrome P450 3A4 producing a number of metabolites. Some of these metabolites include free mometasone and 6-beta-hydroxy-mometasone furoate.

Wikipedia

Mometasone furoate

Biological Half Life

The terminal half life of an inhaled dose is approximately 5 hours though it has been reported as 5.8 hours by other sources.

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zalmanovici Trestioreanu A, Yaphe J. Intranasal steroids for acute sinusitis. Cochrane Database Syst Rev. 2013 Dec 2;12:CD005149. doi: 10.1002/14651858.CD005149.pub4. Review. PubMed PMID: 24293353.
2: Ellis AK, North ML, Walker T, Steacy LM. Environmental exposure unit: a sensitive, specific, and reproducible methodology for allergen challenge. Ann Allergy Asthma Immunol. 2013 Nov;111(5):323-8. doi: 10.1016/j.anai.2013.07.019. Review. PubMed PMID: 24125135.
3: Lee JT, Han JK. Sinus implants for chronic rhinosinusitis: technology evaluation. Expert Opin Drug Deliv. 2013 Dec;10(12):1735-48. doi: 10.1517/17425247.2013.839654. Epub 2013 Oct 3. Review. PubMed PMID: 24088141.
4: Nannini LJ, Poole P, Milan SJ, Kesterton A. Combined corticosteroid and long-acting beta(2)-agonist in one inhaler versus inhaled corticosteroids alone for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2013 Aug 30;8:CD006826. doi: 10.1002/14651858.CD006826.pub2. Review. PubMed PMID: 23990350.
5: Fan Y, Ma L, Pippins J, Limb S, Xu Y, Sahajwalla CG. Impact of study design on the evaluation of inhaled and intranasal corticosteroids' effect on hypothalamic-pituitary-adrenal axis function, part I: general overview of HPA axis study design. J Pharm Sci. 2013 Oct;102(10):3513-27. doi: 10.1002/jps.23689. Epub 2013 Aug 5. Review. PubMed PMID: 23918409.
6: Wolthers OD. New patents of fixed combinations of nasal antihistamines and corticosteroids in allergic rhinitis. Recent Pat Inflamm Allergy Drug Discov. 2013 Sep;7(3):223-8. Review. PubMed PMID: 23862774.
7: Westergaard CG, Porsbjerg C, Backer V. A review of mometasone furoate / formoterol in the treatment of asthma. Expert Opin Pharmacother. 2013 Feb;14(3):339-46. doi: 10.1517/14656566.2013.761976. Epub 2013 Jan 30. Review. PubMed PMID: 23363416.
8: Kennedy DW. The PROPEL™ steroid-releasing bioabsorbable implant to improve outcomes of sinus surgery. Expert Rev Respir Med. 2012 Nov;6(5):493-8. doi: 10.1586/ers.12.53. Review. PubMed PMID: 23134241.
9: Nile SH, Park SW. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini Rev Med Chem. 2013 Jan;13(1):95-100. Review. PubMed PMID: 22876959.
10: Hayward G, Heneghan C, Perera R, Thompson M. Intranasal corticosteroids in management of acute sinusitis: a systematic review and meta-analysis. Ann Fam Med. 2012 May-Jun;10(3):241-9. doi: 10.1370/afm.1338. Review. PubMed PMID: 22585889; PubMed Central PMCID: PMC3354974.

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